molecular formula C8H6ClNO4 B6163365 2-chloro-4-methoxy-5-nitrobenzaldehyde CAS No. 1629270-23-0

2-chloro-4-methoxy-5-nitrobenzaldehyde

Cat. No. B6163365
CAS RN: 1629270-23-0
M. Wt: 215.6
InChI Key:
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Description

“2-chloro-4-methoxy-5-nitrobenzaldehyde” is a chemical compound with the CAS Number: 1629270-23-0 . It has a molecular weight of 215.59 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-chloro-4-methoxy-5-nitrobenzaldehyde” is 1S/C8H6ClNO4/c1-14-8-3-6 (9)5 (4-11)2-7 (8)10 (12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-chloro-4-methoxy-5-nitrobenzaldehyde” is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Properties

“2-chloro-4-methoxy-5-nitrobenzaldehyde” is a chemical compound with the CAS Number: 1629270-23-0 . It has a molecular weight of 215.59 . The compound is typically stored at room temperature and comes in a physical form of powder .

Synthesis of Pyrazolo Pyridines

One of the applications of “2-chloro-4-methoxy-5-nitrobenzaldehyde” is in the synthesis of pyrazolo pyridines . It reacts with 5-aminopyrazoles to yield symmetrical bis pyrazolo [3,4-]pyridines . These compounds have various applications in medicinal chemistry due to their biological activities.

Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde

“2-chloro-4-methoxy-5-nitrobenzaldehyde” is also used in the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde . This compound could have potential applications in the development of pharmaceuticals, though further research would be needed to confirm this.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-methoxy-5-nitrobenzaldehyde involves the conversion of 2-chloro-4-methoxytoluene to 2-chloro-4-methoxy-5-nitrobenzaldehyde through a series of reactions.", "Starting Materials": [ "2-chloro-4-methoxytoluene", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Chlorine", "Sodium chloride", "Acetic acid", "Sodium acetate", "Chromium trioxide", "Acetone" ], "Reaction": [ "Step 1: Nitration of 2-chloro-4-methoxytoluene with nitric acid and sulfuric acid to form 2-chloro-4-methoxy-5-nitrotoluene", "Step 2: Diazotization of 2-chloro-4-methoxy-5-nitrotoluene with sodium nitrite and hydrochloric acid to form 2-chloro-4-methoxy-5-nitrobenzenediazonium chloride", "Step 3: Coupling of 2-chloro-4-methoxy-5-nitrobenzenediazonium chloride with sodium acetate in acetic acid to form 2-chloro-4-methoxy-5-nitrobenzene", "Step 4: Chlorination of 2-chloro-4-methoxy-5-nitrobenzene with chlorine and sodium hydroxide to form 2-chloro-4-methoxy-5-nitrobenzaldehyde", "Step 5: Oxidation of 2-chloro-4-methoxy-5-nitrobenzaldehyde with chromium trioxide and acetone to form 2-chloro-4-methoxy-5-nitrobenzoic acid" ] }

CAS RN

1629270-23-0

Product Name

2-chloro-4-methoxy-5-nitrobenzaldehyde

Molecular Formula

C8H6ClNO4

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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